Odor Impact of 2,5-Diethyl-3-methylpyrazine vs. 2,5-Dimethylpyrazine
Direct head-to-head comparison using Odor Activity Values (OAV) reveals the superior flavor impact of 2,5-Diethyl-3-methylpyrazine. In a study of hemp seed oil, this compound exhibited an OAV of 13.39 [1]. In contrast, a structurally simpler analog, 2,5-dimethylpyrazine, demonstrated a significantly lower OAV of 0.23 in roasted sunflower seeds, indicating a much smaller contribution to the overall aroma despite having a similar roasted/nutty character [2]. This highlights the critical role of the ethyl substitutions in enhancing the perceived aroma impact.
| Evidence Dimension | Odor Activity Value (OAV) |
|---|---|
| Target Compound Data | 13.39 |
| Comparator Or Baseline | 2,5-Dimethylpyrazine, OAV = 0.23 |
| Quantified Difference | The OAV of 2,5-Diethyl-3-methylpyrazine is approximately 58 times higher than that of 2,5-dimethylpyrazine in these comparable food matrices. |
| Conditions | HSO (Hemp Seed Oil) sample for target; roasted sunflower seeds for comparator. Both represent complex food matrices where aroma compounds are generated by the Maillard reaction. |
Why This Matters
A higher OAV translates to a greater and more efficient contribution to the desired flavor profile, allowing for lower usage levels and more precise formulation control.
- [1] Jeong, H., et al. (2024). Chemosensory of hemp seed oil extracted with hemp seed (Cannabis sativa L.) roasted under various conditions using electronic sensors and GC–MS/Olfactometry. Food Chemistry: X, 21, 101226. View Source
- [2] Guo, S., Na Jom, K., & Ge, Y. (2019). Influence of roasting condition on flavor profile of sunflower seeds: A HS-SPME-GC–MS and E-nose study. Scientific Reports, 9, 11295. View Source
